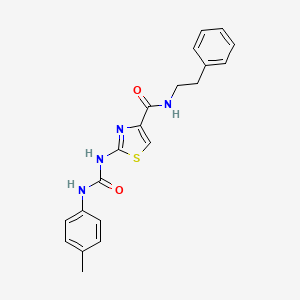

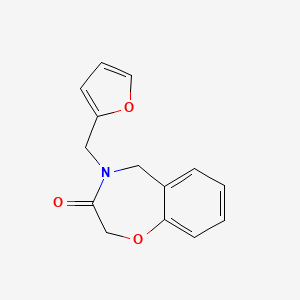

![molecular formula C23H23F2N3O2 B2796318 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-87-3](/img/structure/B2796318.png)

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential in drug discovery and development. This compound has shown promising results in various scientific research applications, including cancer therapy, neurological disorders, and pain management. In

Applications De Recherche Scientifique

Reactivity and Synthesis Approaches

Interplay of Structure and Reactivity : A study focusing on the difluorinated alkenoate ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate revealed its rapid reaction with furan, showcasing the unique reactivity of difluorinated compounds in the presence of a tin(IV) catalyst, as opposed to their non-fluorinated counterparts. The research highlighted a polar transition state, facilitated by the catalyst and polar solvents, leading to new carbon-carbon bonds. This study is pertinent as it underscores the peculiar reactivity of difluorinated entities, potentially including compounds like 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, and their applications in creating complex molecular architectures (G. A. Griffith et al., 2006).

Advancements in Synthesis : A novel methodology was reported for the synthesis of benzamides, including those with difluorinated structures, via a rhodium(III)-catalyzed alkenylation process. This procedure exhibits broad substrate compatibility and high regioselectivity, highlighting a pathway that could be applicable to the synthesis of 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide. Such advances in synthetic techniques offer new routes for the preparation of difluorinated benzamides, which are valuable in pharmaceutical and agrochemical industries due to their enhanced reactivity and potential biological activity (Xueli Cui et al., 2023).

Potential Biomedical Applications

PET Imaging Studies : Research into the development of PET imaging ligands for neuroinflammation highlighted the use of compounds structurally related to 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide. These studies involve the synthesis of fluorinated ligands targeting specific receptors, such as the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in neurodegenerative diseases. Such compounds, by virtue of their fluorinated and benzamide components, could potentially serve as templates for developing new diagnostic tools in neuroimaging (H. Lee et al., 2022).

Antifungal and Antimicrobial Properties : The study of benzamidines has revealed promising antifungal activities, particularly against Pneumocystis carinii. Compounds structurally related to 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, such as N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines, have shown significant inhibition, suggesting potential applications in developing new antifungal agents (J. Laurent et al., 2010).

Propriétés

IUPAC Name |

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3O2/c24-19-9-8-17(15-20(19)25)23(29)26-16-21(22-7-4-14-30-22)28-12-10-27(11-13-28)18-5-2-1-3-6-18/h1-9,14-15,21H,10-13,16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQNFJHLPRPYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

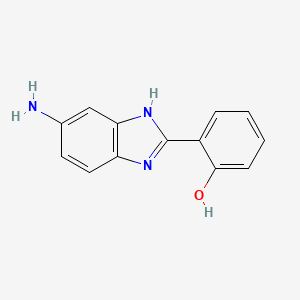

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2796239.png)

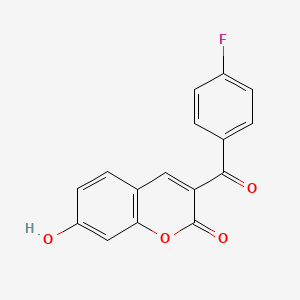

![N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2796241.png)

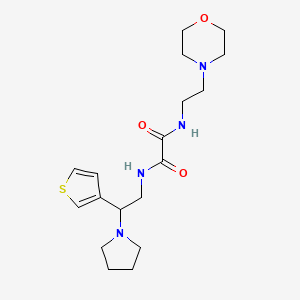

![N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2796246.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2796247.png)

![N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2796249.png)

![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2796252.png)

![2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2796254.png)